
Muconolactone
Descripción general
Descripción
Muconolactone is a lactone derivative of muconic acid, which is a dicarboxylic acid with conjugated double bonds It is an important intermediate in the β-ketoadipate pathway, a metabolic route utilized by microorganisms to degrade aromatic compounds
Aplicaciones Científicas De Investigación
Muconolactone has diverse applications in scientific research:
Mecanismo De Acción
Direcciones Futuras
Muconic acid and muconolactones are attracting high interest as platform molecules for the synthesis of a variety of compounds, especially in the domain of materials . Pseudomonas putida was engineered to produce 16 intermediates of aromatic catabolism. Production of these molecules was demonstrated from aromatic compounds and glucose .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Muconolactone can be synthesized through the oxidative cleavage of catechols. One optimized method involves using performic acid as the oxidizing agent, with common iron salts as catalysts. This reaction can achieve high yields of muconic acid, which can then be converted to this compound through a domino reaction .
Industrial Production Methods: Industrial production of this compound often involves the bioconversion of catechols derived from lignin depolymerization. This process not only maximizes the economic value of lignin but also aligns with green chemistry principles by utilizing biobased feedstocks .
Análisis De Reacciones Químicas
Types of Reactions: Muconolactone undergoes various chemical reactions, including:
Oxidation: Conversion to muconic acid.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of functional groups at the double bonds.
Common Reagents and Conditions:
Oxidation: Performic acid, iron salts as catalysts.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenation using halogens or halogenating agents.
Major Products:
Oxidation: Muconic acid.
Reduction: Dihydro this compound.
Substitution: Halogenated muconolactones.
Comparación Con Compuestos Similares
Muconic Acid: The precursor to muconolactone, with similar chemical properties but different reactivity.
Dihydro this compound: A reduced form of this compound with different chemical reactivity.
Halogenated Muconolactones: Derivatives with halogen substituents, exhibiting unique reactivity patterns.
Uniqueness: this compound is unique due to its role as an intermediate in the β-ketoadipate pathway and its potential for diverse chemical transformations. Its ability to undergo various reactions, including oxidation, reduction, and substitution, makes it a versatile compound for synthetic applications.
Propiedades
IUPAC Name |
2-(5-oxo-2H-furan-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c7-5(8)3-4-1-2-6(9)10-4/h1-2,4H,3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEKPJGPWNSAAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6666-46-2 | |
| Record name | 2,5-Dihydro-5-oxo-2-furanacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6666-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Muconolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006666462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


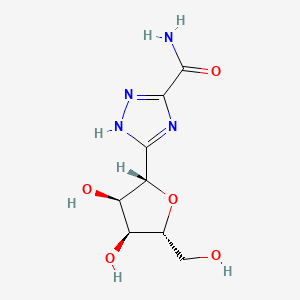



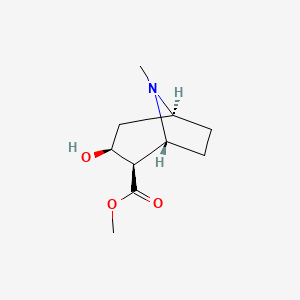


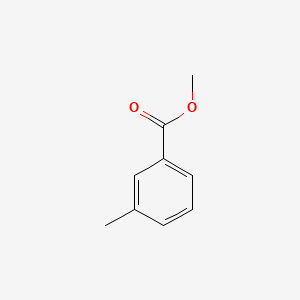
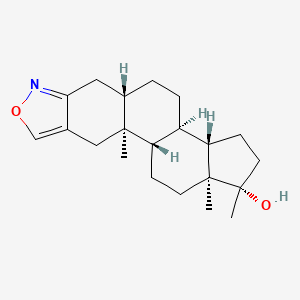
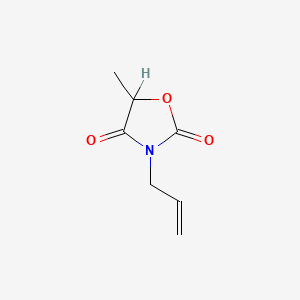
![4-[4-(4-Hydroxyphenyl)-2,3-diisocyanobuta-1,3-dienyl]phenol](/img/structure/B1205850.png)


![3-[(E)-4-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]but-2-enyl]sulfanyl-5,6-diphenyl-1,2,4-triazine](/img/structure/B1205855.png)
